Cas no 1427021-66-6 (3-(3,5-Dimethyl-isoxazole-4-sulfonyl)-3,7-diaza-bicyclo[3.3.1]nonane)

3-(3,5-Dimethyl-isoxazole-4-sulfonyl)-3,7-diaza-bicyclo[3.3.1]nonane structure
1427021-66-6 structure
商品名:3-(3,5-Dimethyl-isoxazole-4-sulfonyl)-3,7-diaza-bicyclo[3.3.1]nonane
CAS番号:1427021-66-6
MF:C12H19N3O3S
メガワット:285.36256146431
CID:5209143

3-(3,5-Dimethyl-isoxazole-4-sulfonyl)-3,7-diaza-bicyclo[3.3.1]nonane 化学的及び物理的性質

名前と識別子

    • 3-(3,5-Dimethyl-isoxazole-4-sulfonyl)-3,7-diaza-bicyclo[3.3.1]nonane
    • インチ: 1S/C12H19N3O3S/c1-8-12(9(2)18-14-8)19(16,17)15-6-10-3-11(7-15)5-13-4-10/h10-11,13H,3-7H2,1-2H3
    • InChIKey: CIVODGXBAIIVHY-UHFFFAOYSA-N
    • ほほえんだ: C12CC(CNC1)CN(S(C1=C(C)ON=C1C)(=O)=O)C2

3-(3,5-Dimethyl-isoxazole-4-sulfonyl)-3,7-diaza-bicyclo[3.3.1]nonane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM503967-1g
4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole
1427021-66-6 97%
1g
$1300 2023-01-07

3-(3,5-Dimethyl-isoxazole-4-sulfonyl)-3,7-diaza-bicyclo[3.3.1]nonane 関連文献

3-(3,5-Dimethyl-isoxazole-4-sulfonyl)-3,7-diaza-bicyclo[3.3.1]nonaneに関する追加情報

Comprehensive Overview of 3-(3,5-Dimethyl-isoxazole-4-sulfonyl)-3,7-diaza-bicyclo[3.3.1]nonane (CAS No. 1427021-66-6)

In the realm of pharmaceutical and chemical research, 3-(3,5-Dimethyl-isoxazole-4-sulfonyl)-3,7-diaza-bicyclo[3.3.1]nonane (CAS No. 1427021-66-6) has garnered significant attention due to its unique structural properties and potential applications. This bicyclic sulfonamide derivative is characterized by its isoxazole and diaza-bicyclo[3.3.1]nonane moieties, which contribute to its versatility in drug discovery and material science. Researchers are increasingly exploring its role as a key intermediate in synthesizing bioactive molecules, particularly in the development of small-molecule inhibitors and enzyme modulators.

The compound's molecular framework offers a balance of rigidity and flexibility, making it an attractive scaffold for designing targeted therapeutics. Its sulfonyl group enhances binding affinity to proteins, while the isoxazole ring provides metabolic stability—a feature highly sought after in modern medicinal chemistry. Recent studies highlight its potential in addressing neurodegenerative disorders and inflammatory pathways, aligning with current trends in precision medicine. As the demand for highly selective compounds grows, this molecule stands out for its ability to interact with biological targets with minimal off-effects.

From a synthetic perspective, CAS No. 1427021-66-6 exemplifies advancements in heterocyclic chemistry. Its preparation often involves multistep organic synthesis, leveraging catalytic sulfonylation and ring-closure strategies. The compound's solubility profile and thermal stability further facilitate its use in high-throughput screening assays, a critical step in drug candidate optimization. Industry experts frequently discuss its compatibility with green chemistry principles, reflecting the global shift toward sustainable synthesis methods.

In the context of AI-driven drug discovery, 3-(3,5-Dimethyl-isoxazole-4-sulfonyl)-3,7-diaza-bicyclo[3.3.1]nonane has been featured in computational modeling studies. Its 3D conformation allows for accurate molecular docking simulations, aiding in the identification of novel binding pockets. This aligns with frequent searches on platforms like PubMed and SciFinder for "structure-activity relationships" and "fragment-based drug design." Additionally, its patent literature reveals applications in kinase inhibition, a hotspot in oncology research.

Quality control of this compound emphasizes HPLC purity and NMR characterization, addressing the pharmaceutical industry's stringent standards. Suppliers often highlight its availability as a research-grade reagent, catering to academic and industrial labs focused on hit-to-lead development. The growing interest in bicyclic scaffolds for CNS drugs further underscores its relevance, as evidenced by rising Google Scholar citations for "blood-brain barrier permeability" studies.

Looking ahead, 1427021-66-6 exemplifies the intersection of traditional synthetic methods and cutting-edge bioinformatics. Its adaptability to parallel synthesis techniques positions it as a valuable asset for combinatorial chemistry libraries. As researchers continue to explore its pharmacophore features, this compound is poised to contribute to breakthroughs in personalized therapeutics and multi-target drug discovery—answering frequent queries about "next-generation drug scaffolds" in scientific forums.

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